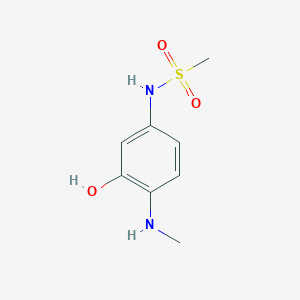![molecular formula C30H29NO6S B12097030 2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside is a complex organic compound with significant biomedical applications. It is characterized by its unique molecular structure, which includes a thioglucopyranoside backbone, benzyl and benzylidene groups, and a phthalimido moiety. This compound is known for its potential in studying various ailments such as cancer, diabetes, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the glucopyranoside ring, followed by the introduction of the phthalimido group. The benzyl and benzylidene groups are then added through benzylation and benzylidenation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with hydroxyl or carbonyl groups, while reduction may yield products with saturated bonds. Substitution reactions can yield a variety of products depending on the nucleophile used .
Scientific Research Applications
Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block and intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The phthalimido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thioglucopyranoside backbone may also play a role in modulating biological processes by mimicking natural carbohydrates .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-glucopyranoside: Similar in structure but with a methoxy group instead of an ethyl group.
4,6-o-Benzylidene-methyl-alpha-d-glucopyranoside: Similar in structure but lacks the phthalimido and thioglucopyranoside groups.
Uniqueness
Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phthalimido group enhances its potential as a therapeutic agent, while the thioglucopyranoside backbone provides stability and specificity in biological interactions .
Properties
Molecular Formula |
C30H29NO6S |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-(6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C30H29NO6S/c1-2-38-30-24(31-27(32)21-15-9-10-16-22(21)28(31)33)26(34-17-19-11-5-3-6-12-19)25-23(36-30)18-35-29(37-25)20-13-7-4-8-14-20/h3-16,23-26,29-30H,2,17-18H2,1H3 |
InChI Key |
LTAVTXCDXZSJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl[(trimethylsilyl)ethynyl]phosphane](/img/structure/B12096950.png)









![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)


![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
